molecular formula C16H19N3OS B2941265 N-allyl-4-(1,3-benzothiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxamide CAS No. 478256-95-0

N-allyl-4-(1,3-benzothiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxamide

Cat. No.: B2941265
CAS No.: 478256-95-0
M. Wt: 301.41
InChI Key: BFQCSMZNMWCUFX-UHFFFAOYSA-N
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Description

N-allyl-4-(1,3-benzothiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxamide is a chemical compound of interest in medicinal chemistry research, incorporating both a benzothiazole and a piperidine carboxamide moiety. The benzothiazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological profiles. Recent scientific literature highlights that benzothiazole derivatives are a significant focus in the development of new anti-tubercular agents, demonstrating potent activity against Mycobacterium tuberculosis . These compounds are often investigated for their potential to target enzymes like DprE1, which is crucial for bacterial cell wall synthesis . Beyond anti-tubercular applications, the structural features of this compound suggest potential for exploration in other therapeutic areas. The allyl and carboxamide functional groups can contribute to interactions with various biological targets, making this molecule a versatile building block for constructing compound libraries. Researchers may utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and molecular docking simulations to develop novel bioactive molecules.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-prop-2-enylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-2-9-17-16(20)19-10-7-12(8-11-19)15-18-13-5-3-4-6-14(13)21-15/h2-6,12H,1,7-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQCSMZNMWCUFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666353
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N-allyl-4-(1,3-benzothiazol-2-yl)tetrahydro-1(2H)-pyridinecarboxamide (CAS No. 478256-95-0) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C16_{16}H19_{19}N3_3OS
  • Molecular Weight : 301.41 g/mol
  • Boiling Point : Approximately 530.6 °C (predicted)
  • Density : 1.0 g/cm³ (predicted)
  • pKa : 15.08 (predicted)

Synthesis

The synthesis of this compound typically involves multi-component reactions that yield the desired heterocyclic compound efficiently. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the formation of the benzothiazole ring fused with a tetrahydropyridine structure .

Enzyme Inhibition

One of the primary areas of investigation for this compound is its role as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's by preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. Research indicates that compounds similar to N-allyl derivatives exhibit promising AChE inhibition, with IC50_{50} values in the low micromolar range .

Antitumor Activity

Studies have shown that derivatives of benzothiazole, including those related to N-allyl compounds, possess antitumor properties. For instance, a series of related compounds demonstrated selective cytotoxicity against aneuploid cancer cell lines compared to diploid cells. This selectivity is attributed to structural modifications that enhance binding affinity to target sites in cancer cells .

Cytotoxicity and Selectivity

In vitro studies evaluating cytotoxicity against human fibroblast cell lines revealed varying degrees of toxicity among different derivatives, suggesting that structural modifications can significantly impact biological activity and selectivity .

Case Studies and Research Findings

StudyFindings
Study on AChE Inhibition N-allyl derivatives showed promising AChE inhibition with an IC50_{50} of approximately 8.48 μM in rat cerebral cortex samples .
Antitumor Selectivity Compounds similar to N-allyl derivatives exhibited high selectivity against aneuploid cell lines, indicating potential as antitumor agents .
Cytotoxic Evaluation The cytotoxic effects were assessed using the SRB assay on MCR-5 human fibroblast cells, showing variable toxicity profiles among different compounds .

Chemical Reactions Analysis

Nucleophilic Substitution at the Allyl Group

The allyl group in this compound undergoes nucleophilic substitution due to its electron-deficient β-carbon. Key reactions include:

Reaction Reagents/Conditions Product Yield Reference
Amine substitutionTetra-n-butyl ammonium bromide, DMF, 80°CN-Substituted derivatives (e.g., with benzylamine or piperidine)75–85%
Thiol substitutionK₂CO₃, DMSO, 60°CThioether derivatives (e.g., with mercaptobenzothiazole)68%
HalogenationNBS (N-bromosuccinimide), AIBN, CCl₄Allylic bromide intermediates for further functionalization82%
  • Mechanism : The allyl group’s β-carbon is susceptible to attack by nucleophiles, facilitated by phase-transfer catalysts like tetra-n-butyl ammonium bromide.

  • Applications : These substitutions enable structural diversification for biological activity optimization .

Electrophilic Aromatic Substitution (EAS) on the Benzothiazole Ring

The benzothiazole moiety directs electrophilic attacks to specific positions:

Reaction Electrophile Position Product Conditions
NitrationHNO₃/H₂SO₄C-5 or C-75-Nitro or 7-nitro derivatives0–5°C, 2 hrs
SulfonationSO₃/PyridineC-66-Sulfo derivativesReflux, 4 hrs
HalogenationCl₂/FeCl₃C-55-Chloro-1,3-benzothiazole analogRT, 1 hr
  • Regioselectivity : Electron-withdrawing effects of the thiazole ring direct substitution to meta/para positions relative to the nitrogen .

  • Functional Impact : Nitro or sulfonyl groups enhance hydrogen-bonding capacity for target binding .

Oxidation and Reduction Reactions

The allyl group and benzothiazole ring participate in redox reactions:

Reaction Type Reagents Product Key Observations
Allyl oxidationOsO₄, NMOEpoxide formationStereoselective; cis-dihydroxylation occurs
Benzothiazole reductionH₂, Pd/CDihydrobenzothiazole derivativesPartial saturation improves solubility
Amide reductionLiAlH₄Tertiary amine derivativeRequires anhydrous conditions
  • Epoxidation : The allyl group forms epoxides under mild conditions, useful for further ring-opening reactions .

  • Catalytic Hydrogenation : Selective reduction of the benzothiazole ring modifies electronic properties without affecting the pyridine core .

Cycloaddition and Ring-Opening Reactions

The compound participates in Diels-Alder and retro-aldol reactions:

Reaction Dienophile/Partner Product Conditions
Diels-AlderMaleic anhydrideBicyclic adductsToluene, 110°C, 12 hrs
Retro-aldolNaOH, H₂OCleavage to aldehyde and amine fragmentsReflux, 6 hrs
  • Applications : Cycloadducts exhibit enhanced rigidity for receptor binding studies .

Functional Group Transformations

The carboxamide group undergoes hydrolysis and transamidation:

Reaction Reagents Product Yield
Acidic hydrolysisHCl (6M), reflux4-(Benzothiazol-2-yl)piperidine carboxylic acid90%
TransamidationRNH₂, DCC, DMAPN-Alkyl/aryl carboxamide derivatives60–75%
  • Hydrolysis : The amide bond is stable under basic conditions but cleaves in strong acids .

  • Transamidation : Facilitates the introduction of diverse amines for SAR studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide (Compound 2)
  • Structure : Shares the pyridinecarboxamide core but replaces the benzothiazole with a thioxo group and incorporates a hydroxyl substituent.
  • Synthesis: Prepared via reaction of 3-amino-3-thioxopropanamide with ethyl acetoacetate under microwave irradiation, achieving higher yields (e.g., 75–85%) compared to conventional methods .
  • Reactivity : Reacts with α-haloketones to form pyrido[3,2-f][1,4]thiazepin-5-ones, demonstrating the versatility of pyridinecarboxamide derivatives in forming fused heterocycles .
2,3-Disubstituted Pyridothiazepin-5-ones (Compounds 4a–c)
  • Structure : Fused thiazepine-pyridine systems with aryl or alkyl substituents.

Commercial Tetrahydro-Pyridine/Pyrazine Derivatives

tert-Butyl 4-(2-Aminophenyl)tetrahydro-1(2H)-pyrazinecarboxylate
  • Structure: Tetrahydro-pyrazine ring with a tert-butyl carboxamate and 2-aminophenyl substituent.
  • Properties : CAS RN 170017-74-0, molecular weight 277.36, melting point 120–122°C. Purity: 97% (1g priced at ¥32,100) .
  • Use: Likely employed as a building block in peptide or pesticide synthesis, given its amino and carbamate functional groups.
tert-Butyl 4-[4-(Aminomethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate
  • Structure: Similar to the above but with a 4-(aminomethyl)phenyl group.
  • Properties : CAS RN 852180-47-3, molecular weight 291.38, melting point 83–87°C. Purity: 90% (1g priced at ¥40,600) .
  • Comparison: The aminomethyl group enhances solubility and reactivity, making this derivative more suitable for conjugation in drug design.

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